4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3,5-dioxatricyclo[52102,6]decane-8-carboxylic acid is a complex organic compound with the molecular formula C11H16O4 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid exerts its effects depends on its interactions with other molecules. Its carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its reactivity and binding properties. The tricyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-7-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-6-carboxylic acid: Another isomer with the carboxylic acid group in a different position.
Uniqueness
4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid is unique due to its specific tricyclic structure and the position of the carboxylic acid group. This configuration can influence its chemical reactivity and interactions, making it distinct from its isomers and other similar compounds.
Properties
IUPAC Name |
4,4-dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFOLCCJKRLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)C(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.